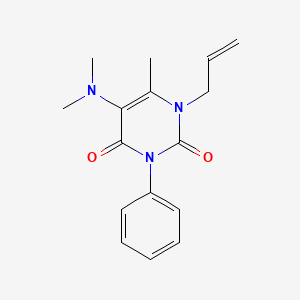
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 1-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of uracil derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the uracil, followed by the addition of allyl halides to introduce the allyl group. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine. The phenyl and methyl groups are usually introduced via Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., thiophenol)
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and substituted uracil derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into the mechanisms of genetic regulation and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil
- 1-Benzyl-5-((E)-2-bromovinyl)uracil
- 1-Benzhydryl-3-benzyl-5-((E)-2-bromovinyl)uracil
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, dimethylamino, methyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
32150-76-8 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
5-(dimethylamino)-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-12(2)14(17(3)4)15(20)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
InChIキー |
JLEMBEDQJILISF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


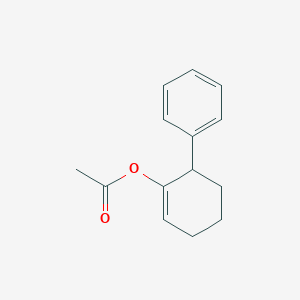
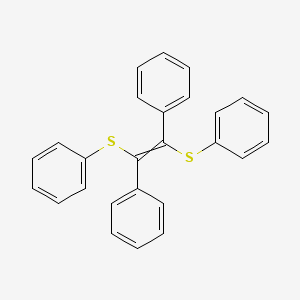


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
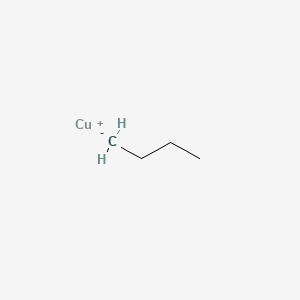
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
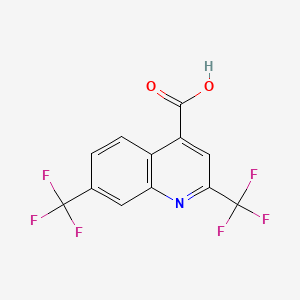

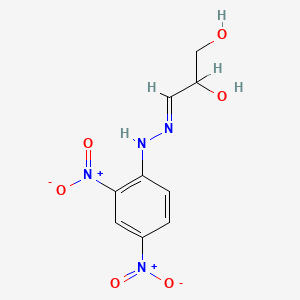
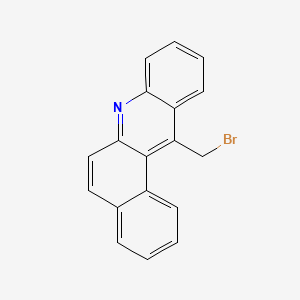
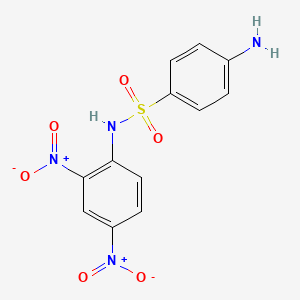

![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
